Secorapamycin A
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Rapamycin, a macrolide compound produced by the bacterium Streptomyces hygroscopicus, is well-known for its immunosuppressive and antiproliferative properties . Seco Rapamycin retains some of the biological activities of its parent compound but exhibits distinct chemical and biological properties due to the structural modifications.
Preparation Methods
Synthetic Routes and Reaction Conditions: Seco Rapamycin is typically synthesized through the base-catalyzed ring-opening of Rapamycin. The reaction is carried out in aqueous solutions containing either ammonium acetate (apparent pH 7.3) or sodium hydroxide (apparent pH 12.2). The degradation kinetics follow a first-order rate law, with Seco Rapamycin forming as a primary product along with a hydroxy acid via lactone hydrolysis .
Industrial Production Methods: Industrial production of Seco Rapamycin involves the controlled degradation of Rapamycin under specific pH conditions. The process ensures the selective formation of Seco Rapamycin while minimizing the formation of other degradation products. The reaction conditions are optimized to achieve high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Seco Rapamycin undergoes various chemical reactions, including:
Oxidation: Seco Rapamycin can be oxidized to form different oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups present in Seco Rapamycin.
Substitution: Substitution reactions can introduce new functional groups into the Seco Rapamycin molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated derivatives, while reduction can produce reduced forms of Seco Rapamycin .
Scientific Research Applications
Seco Rapamycin has a wide range of scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of novel derivatives with potential biological activities.
Biology: Studied for its effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic applications, including immunosuppression and anticancer properties.
Industry: Utilized in the development of drug delivery systems and as a research tool in pharmaceutical studies
Mechanism of Action
Seco Rapamycin exerts its effects by binding to the intracellular receptor FK506-binding protein 12 (FKBP12). This complex then interacts with the mammalian target of rapamycin (mTOR), inhibiting its activity. The inhibition of mTOR affects various cellular processes, including cell growth, proliferation, and survival. The specific pathways involved include the mTORC1 and mTORC2 complexes, which play critical roles in cellular metabolism and homeostasis .
Comparison with Similar Compounds
Seco Rapamycin is compared with other similar compounds, such as:
Rapamycin: The parent compound with a closed ring structure, known for its potent immunosuppressive and antiproliferative activities.
Prolylrapamycin: A derivative with a pyrrolidine ring, exhibiting similar biological activities but with distinct structural features.
Zotarolimus: Another derivative with high binding affinity to FKBP12, used in drug-eluting stents for coronary interventions.
Uniqueness: Seco Rapamycin is unique due to its ring-opened structure, which imparts different chemical and biological properties compared to its parent compound and other derivatives. This structural modification allows for distinct interactions with molecular targets and pathways, making it a valuable compound for research and therapeutic applications .
Properties
CAS No. |
147438-27-5 |
---|---|
Molecular Formula |
C51H79NO13 |
Molecular Weight |
914.2 g/mol |
IUPAC Name |
(2S)-1-[2-[(2R,3R,6S)-2-hydroxy-6-[(2S,3E,5E,7E,9S,11R,13R,14R,15E,17R,19E,21R)-14-hydroxy-22-[(1S,3R,4R)-4-hydroxy-3-methoxycyclohexyl]-2,13-dimethoxy-3,9,11,15,17,21-hexamethyl-12,18-dioxodocosa-3,5,7,15,19-pentaenyl]-3-methyloxan-2-yl]-2-oxoacetyl]piperidine-2-carboxylic acid |
InChI |
InChI=1S/C51H79NO13/c1-31(26-35(5)45(55)47(64-10)46(56)36(6)28-34(4)41(53)23-19-32(2)27-38-21-24-42(54)44(29-38)63-9)16-12-11-13-17-33(3)43(62-8)30-39-22-20-37(7)51(61,65-39)48(57)49(58)52-25-15-14-18-40(52)50(59)60/h11-13,16-17,19,23,28,31-32,34-35,37-40,42-44,46-47,54,56,61H,14-15,18,20-22,24-27,29-30H2,1-10H3,(H,59,60)/b13-11+,16-12+,23-19+,33-17+,36-28+/t31-,32+,34-,35-,37-,38+,39+,40+,42-,43+,44-,46-,47+,51-/m1/s1 |
InChI Key |
ZAVMPSVOEQNVCP-FWSQOCJKSA-N |
Isomeric SMILES |
C[C@@H]1CC[C@H](O[C@]1(C(=O)C(=O)N2CCCC[C@H]2C(=O)O)O)C[C@@H](/C(=C/C=C/C=C/[C@@H](C)C[C@@H](C)C(=O)[C@@H]([C@@H](/C(=C/[C@@H](C)C(=O)/C=C/[C@H](C)C[C@@H]3CC[C@H]([C@@H](C3)OC)O)/C)O)OC)/C)OC |
SMILES |
CC1CCC(OC1(C(=O)C(=O)N2CCCCC2C(=O)O)O)CC(C(=CC=CC=CC(C)CC(C)C(=O)C(C(C(=CC(C)C(=O)C=CC(C)CC3CCC(C(C3)OC)O)C)O)OC)C)OC |
Canonical SMILES |
CC1CCC(OC1(C(=O)C(=O)N2CCCCC2C(=O)O)O)CC(C(=CC=CC=CC(C)CC(C)C(=O)C(C(C(=CC(C)C(=O)C=CC(C)CC3CCC(C(C3)OC)O)C)O)OC)C)OC |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the main structural difference between rapamycin and secorapamycin A?
A1: this compound is a ring-opened isomer of rapamycin. This means that while they share the same molecular formula, their structures differ in the way atoms are connected. Specifically, the macrocyclic lactone ring in rapamycin is hydrolyzed in this compound. []
Q2: How does the stability of this compound compare to rapamycin in basic conditions?
A2: [] states that "Under all conditions studied, secorapamycin degradation was significantly slower than that of the parent compound." This suggests that this compound is more stable than rapamycin in the tested acetonitrile-water mixtures with MeCOONH4 (apparent pH 7.3) or NaOH (apparent pH 12.2).
Q3: Are there any known synthetic routes to produce secorapamycin esters and amides?
A3: While the specific details are not provided in the abstract, [] and [] both focus on the "Synthesis of secorapamycin esters and amides." This suggests that methods have been developed to modify this compound through esterification and amidation reactions.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.